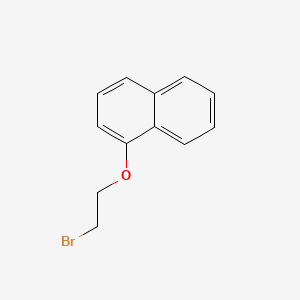

1-(2-Bromoethoxy)naphthalene

Overview

Description

1-(2-Bromoethoxy)naphthalene, also known as 2-bromoethoxynaphthalene, is a compound consisting of a naphthalene ring and a bromoethoxy group at the 1 position of the ring. It has a molecular weight of 251.12 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11 (10)12/h1-7H,8-9H2 . This indicates the presence of a naphthalene ring with a bromoethoxy group attached at the 1 position. Physical and Chemical Properties Analysis

This compound has a molecular weight of 251.12 .Scientific Research Applications

Pyrolytic Degradation and Dioxin Formation

Research has shown that brominated hydrocarbons like 1-(2-Bromoethoxy)naphthalene, when subjected to thermal degradation, can result in the formation of hazardous combustion byproducts including brominated dioxins. This study investigated the pyrolytic degradation of 2-bromophenol, a model brominated hydrocarbon, and found products like naphthalene and bromonaphthalene among others, highlighting the complex chemical reactions during pyrolysis of such compounds (Evans & Dellinger, 2003).

Synthesis of Bromo-substituted Naphthalene Derivatives

The selective synthesis of bromo-substituted naphthalene derivatives has been an area of focus, particularly for their applications in materials and supramolecular chemistry. A study by Ping (2012) describes an efficient method for obtaining these derivatives, which are crucial precursors in the synthesis of core-substituted 1,4,5,8-naphthalene diimides (cNDIs), widely used in research fields like materials science (Ping, 2012).

Optical Properties and Applications

The optical properties of this compound derivatives have been explored for their potential applications in optoelectronics and photonics. For instance, the study of 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol revealed significant third-order nonlinear optical properties, indicating its potential use in these fields (Sreenath, Joe, & Rastogi, 2018).

Thiol-Reactive Phosphorescent Probe Development

Bromo-substituted naphthalene derivatives have been used in the development of thiol-reactive phosphorescent probes. A study described the synthesis and spectroscopic characterization of such a probe, highlighting its sensitivity to both general and specific solvent effects, useful in biochemical applications (Marriott, Jovin, & Yan-Marriott, 1994).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-(2-Bromoethoxy)naphthalene are not explicitly mentioned in the available literature. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. Naphthalene and its derivatives are known to interact with various biological molecules, but the specific targets of this compound remain to be identified .

Mode of Action

Naphthalene and its derivatives are known to undergo various chemical reactions, including nucleophilic substitution . It’s plausible that this compound could interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function .

Biochemical Pathways

Naphthalene and its derivatives are known to be involved in various metabolic pathways in microorganisms, including degradation pathways . It’s possible that this compound could affect similar pathways, leading to downstream effects on cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its structural similarity to naphthalene, it’s possible that it might share some pharmacokinetic properties with naphthalene. The presence of the bromoethoxy group could potentially influence its bioavailability .

Result of Action

Naphthalene and its derivatives are known to have various effects at the molecular and cellular level, including potential genotoxic, mutagenic, and/or carcinogenic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature and moisture can affect the rates and pathways of biodegradation of naphthalene and its derivatives . Therefore, these factors could potentially influence the action of this compound as well .

Properties

IUPAC Name |

1-(2-bromoethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGFJKNQKBMXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927703 | |

| Record name | 1-(2-Bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13247-79-5 | |

| Record name | Naphthalene, 1-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)

![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)

![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)

![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)

![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)